molecular formula C16H14N4O2S2 B293930 6-[(2-Ethoxyphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Ethoxyphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293930
M. Wt: 358.4 g/mol
InChI Key: OYKCJKCXZVKYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Ethoxyphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 6-[(2-Ethoxyphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of different enzymes, including tyrosine kinases and topoisomerases. This compound can also interact with different receptors, including G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
6-[(2-Ethoxyphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have different biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of different cancer cell lines and bacterial strains. This compound can also reduce the production of different inflammatory mediators, including cytokines and chemokines. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(2-Ethoxyphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as a drug candidate and its ability to interact with different biological targets. The limitations of using this compound in lab experiments include its low solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 6-[(2-Ethoxyphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include the development of more efficient synthesis methods, the identification of new biological targets, and the optimization of its pharmacokinetic properties. Further studies are also needed to understand the mechanism of action and physiological effects of this compound in more detail. Finally, the potential applications of this compound in different fields, including drug discovery and chemical biology, should be explored further.

Synthesis Methods

The synthesis of 6-[(2-Ethoxyphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using different methods. One of the commonly used methods involves the reaction of 2-(2-thienyl)acetonitrile with ethyl 2-bromoacetate in the presence of potassium carbonate and copper powder. The resulting product is then treated with hydrazine hydrate to obtain the final product. Other methods involve the reaction of 2-(2-thienyl)acetonitrile with different aldehydes and hydrazides in the presence of different catalysts.

Scientific Research Applications

6-[(2-Ethoxyphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of different diseases, including cancer, bacterial infections, and inflammation. In biochemistry, this compound has been used as a tool to study different biological processes, including protein-protein interactions and enzyme activity. In pharmacology, this compound has been studied for its potential as a drug target and as a tool to study drug-receptor interactions.

properties

Molecular Formula

C16H14N4O2S2

Molecular Weight

358.4 g/mol

IUPAC Name

6-[(2-ethoxyphenoxy)methyl]-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14N4O2S2/c1-2-21-11-6-3-4-7-12(11)22-10-14-19-20-15(13-8-5-9-23-13)17-18-16(20)24-14/h3-9H,2,10H2,1H3

InChI Key

OYKCJKCXZVKYAB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CS4

Canonical SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CS4

Origin of Product

United States

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